Methyltetrazine-PEG24-acid

Bioorthogonal Chemistry Linker Stability Protein Labeling

Methyltetrazine-PEG24-acid is a monodisperse, heterobifunctional polyethylene glycol (PEG) reagent (MW: ~1317.5 g/mol) designed for bioorthogonal conjugation. It integrates a 6-methyltetrazine moiety—which enables rapid, copper-free inverse-electron demand Diels–Alder (IEDDA) cycloaddition with trans-cyclooctene (TCO) or other strained dienophiles—with a terminal carboxylic acid group for subsequent amide coupling to primary amines.

Molecular Formula C60H108N4O27
Molecular Weight 1317.5 g/mol
Cat. No. B15541323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltetrazine-PEG24-acid
Molecular FormulaC60H108N4O27
Molecular Weight1317.5 g/mol
Structural Identifiers
InChIInChI=1S/C60H108N4O27/c1-56-61-63-60(64-62-56)57-2-4-58(5-3-57)91-55-54-90-53-52-89-51-50-88-49-48-87-47-46-86-45-44-85-43-42-84-41-40-83-39-38-82-37-36-81-35-34-80-33-32-79-31-30-78-29-28-77-27-26-76-25-24-75-23-22-74-21-20-73-19-18-72-17-16-71-15-14-70-13-12-69-11-10-68-9-8-67-7-6-59(65)66/h2-5H,6-55H2,1H3,(H,65,66)
InChIKeyGQSRCHCLFIDDCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Methyltetrazine-PEG24-Acid: Specifications and Core Identity for Bioorthogonal Procurement


Methyltetrazine-PEG24-acid is a monodisperse, heterobifunctional polyethylene glycol (PEG) reagent (MW: ~1317.5 g/mol) designed for bioorthogonal conjugation . It integrates a 6-methyltetrazine moiety—which enables rapid, copper-free inverse-electron demand Diels–Alder (IEDDA) cycloaddition with trans-cyclooctene (TCO) or other strained dienophiles—with a terminal carboxylic acid group for subsequent amide coupling to primary amines . The extended PEG24 spacer confers high aqueous solubility and conformational flexibility, attributes that are critical for minimizing aggregation in protein labeling applications [1].

Why Simple Tetrazine Analogs Fail: The Critical Role of Methyl Substitution and PEG24 Length in Methyltetrazine-PEG24-Acid


The performance of bioorthogonal linkers is exquisitely sensitive to two structural variables: the substituent on the tetrazine ring and the length of the PEG spacer. Unsubstituted (hydrogen) tetrazines exhibit rapid hydrolysis in aqueous media and limited tolerance to common chemical transformations, rendering them unsuitable for multi-step bioconjugation workflows . Conversely, shorter PEG chains (e.g., PEG4) may provide insufficient steric relief and hydrophilicity, leading to aggregation of the conjugate and reduced biological activity [1]. Methyltetrazine-PEG24-acid directly addresses these failure modes by pairing the stabilized 6-methyltetrazine with an extended PEG24 spacer, enabling robust, predictable performance where generic tetrazine or short-PEG linkers are inadequate.

Quantitative Procurement Evidence: Differentiating Methyltetrazine-PEG24-Acid from its Closest Comparators


Chemical Stability: Methyltetrazine vs. Hydrogen-Substituted Tetrazine

Methyltetrazine-PEG24-acid incorporates a 6-methyltetrazine moiety. Comparative product literature and technical datasheets consistently state that the chemical stability of methyl-substituted tetrazines is 'substantially higher' or 'substantially improved' relative to their hydrogen-substituted (unsubstituted) counterparts . This enhanced stability is a direct consequence of the electron-donating methyl group, which reduces the electrophilicity of the tetrazine ring, thereby slowing hydrolysis and nucleophilic attack [1].

Bioorthogonal Chemistry Linker Stability Protein Labeling

Reaction Kinetics: IEDDA Rate of Methyltetrazine-PEG24 vs. Azide-DBCO/SPAAC Systems

The tetrazine-trans-cyclooctene (TCO) ligation is the fastest known bioorthogonal reaction, with methyltetrazine-TCO pairs exhibiting second-order rate constants (k2) of approximately 1000-2000 M⁻¹s⁻¹ in aqueous media [1][2]. This rate is orders of magnitude higher than the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, which for a strained cyclooctyne like DBCO, typically proceeds with k2 values between 0.1 and 1 M⁻¹s⁻¹ [3].

Click Chemistry Reaction Kinetics SPAAC IEDDA

Linker Length and Solubility: PEG24 vs. Shorter PEG Analogs (e.g., PEG4, PEG8)

The PEG24 spacer (24 ethylene glycol units) in Methyltetrazine-PEG24-acid confers substantially higher aqueous solubility and a larger hydrodynamic radius compared to shorter-chain analogs like methyltetrazine-PEG4-acid . While no head-to-head solubility measurement was found for this specific pair, the principle is well-established: increasing PEG chain length linearly increases water solubility and reduces non-specific hydrophobic interactions, thereby minimizing protein aggregation and improving conjugate performance in biological systems [1][2].

PEGylation Drug Delivery ADC Linkers Solubility Enhancement

Validated Application Scenarios for Methyltetrazine-PEG24-Acid Based on Comparative Evidence


High-Fidelity Bioconjugation of Low-Concentration Protein Targets

The class-leading reaction kinetics of methyltetrazine-TCO chemistry (k ~1000-2000 M⁻¹s⁻¹) [1], combined with the aggregation-reducing properties of the extended PEG24 spacer [2], make this linker ideal for labeling scarce or sensitive proteins. The rapid, copper-free IEDDA reaction ensures high conjugation efficiency at low concentrations where slower SPAAC reactions (k ~0.1-1 M⁻¹s⁻¹) would fail, and the PEG24 spacer maintains conjugate solubility throughout the workflow.

Synthesis of Next-Generation Antibody-Drug Conjugates (ADCs)

For ADC development, the stability of the 6-methyltetrazine group relative to hydrogen-substituted tetrazines is critical. It withstands the multi-step synthesis and purification processes without significant degradation [1]. The long PEG24 linker serves a dual purpose: it provides a flexible, hydrophilic spacer that can modulate the drug-to-antibody ratio (DAR) and improve the pharmacokinetic profile of the final ADC by shielding hydrophobic payloads [2].

Pretargeted Molecular Imaging and Radiotherapy

Pretargeting strategies rely on an extremely fast and bioorthogonal 'click' reaction to capture a small-molecule probe at a pre-localized antibody. The methyltetrazine-PEG24-acid reagent is used to modify the primary targeting vector. Its fast kinetics with TCO are essential for achieving high tumor-to-background ratios in vivo [1], while the hydrophilic PEG24 spacer minimizes non-specific binding and accelerates renal clearance of the unbound probe, improving image contrast [2].

Construction of PROTACs and Advanced Bifunctional Degraders

The terminal carboxylic acid of Methyltetrazine-PEG24-acid provides a ready handle for conjugation to amine-containing ligands for E3 ligases or target proteins. The methyltetrazine group then allows for the rapid, orthogonal assembly of the final heterobifunctional PROTAC with a TCO-modified partner. The PEG24 linker is an established component in PROTAC design to provide the optimal spatial separation between ligands for efficient ternary complex formation [1].

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